molecular formula C6H9Cl3O B8784805 1,1,1-Trichloro-4-methylpent-4-en-2-ol CAS No. 25308-82-1

1,1,1-Trichloro-4-methylpent-4-en-2-ol

Cat. No. B8784805
CAS RN: 25308-82-1
M. Wt: 203.5 g/mol
InChI Key: LWWJZSNCITZYEB-UHFFFAOYSA-N
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Patent
US04190730

Procedure details

A mixture of 59.0 psrts of chloral [trichloroacetaldehyde], 29.2 parts of isobutene and 80 parts of petroleum ether was cooled to a temperature in the range of from -20° C. to -5° C. 4.2 Parts of anhydrous tin tetrachloride were added thereto dropwise and the mass was stirred for 5 hours while the temperature was kept at that point. Thereafter, the reaction mixture was diluted with diethyl ether and washed with about 50 parts of water. Low boiling point matter was distilled out from the organic layer. After reduced pressure distillation, 69.2 parts (yield: 85%) of 1,1,1-trichloro-4-methyl-4-penten-2-ol of b.p. 104°-107° C./22 mmHg were obtained. Properties of the product were as shown below:
[Compound]
Name
59.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]([Cl:6])([Cl:5])[Cl:4].[CH2:7]=[C:8]([CH3:10])[CH3:9].[Sn](Cl)(Cl)(Cl)Cl>C(OCC)C>[Cl:4][C:3]([Cl:6])([Cl:5])[CH:2]([OH:1])[CH2:9][C:8]([CH3:10])=[CH2:7]

Inputs

Step One
Name
59.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
dropwise and the mass was stirred for 5 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to a temperature in the range of from -20° C. to -5° C
WASH
Type
WASH
Details
washed with about 50 parts of water
DISTILLATION
Type
DISTILLATION
Details
was distilled out from the organic layer

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC(C(CC(=C)C)O)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.